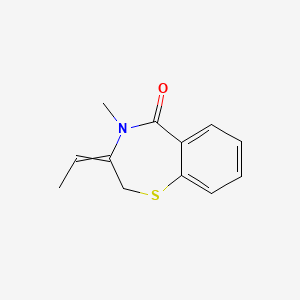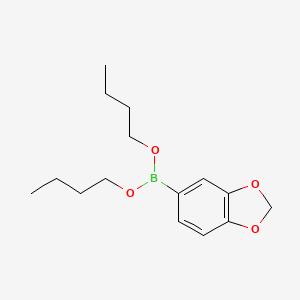plumbane CAS No. 91258-86-5](/img/structure/B14360510.png)
[(4-Fluorophenyl)ethynyl](triphenyl)plumbane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorophenyl)ethynylplumbane is an organolead compound characterized by the presence of a lead atom bonded to a triphenyl group and a 4-fluorophenyl ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)ethynylplumbane typically involves the reaction of triphenylplumbane with a 4-fluorophenyl ethynyl derivative. One common method is the use of a Grignard reagent, where 4-fluorophenyl ethynyl magnesium bromide reacts with triphenylplumbane under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of (4-Fluorophenyl)ethynylplumbane may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions
(4-Fluorophenyl)ethynylplumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The ethynyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
(4-Fluorophenyl)ethynylplumbane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and in studies of lead-based catalysis.
Biology: Research into the biological effects of organolead compounds often involves this compound as a model.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
作用機序
The mechanism by which (4-Fluorophenyl)ethynylplumbane exerts its effects involves interactions with various molecular targets. The lead center can coordinate with different ligands, influencing the reactivity and stability of the compound. Pathways involving electron transfer and coordination chemistry are central to its mechanism of action .
類似化合物との比較
Similar Compounds
- (4-Fluorophenyl)sulfanyl-triphenylplumbane
- (4-Chlorophenyl)sulfanyl-triphenylplumbane
- (4-Nitrophenyl)sulfanyl-triphenylplumbane
Uniqueness
(4-Fluorophenyl)ethynylplumbane is unique due to the presence of the ethynyl group, which imparts distinct electronic properties compared to its sulfanyl and chlorophenyl analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
特性
CAS番号 |
91258-86-5 |
|---|---|
分子式 |
C26H19FPb |
分子量 |
557 g/mol |
IUPAC名 |
2-(4-fluorophenyl)ethynyl-triphenylplumbane |
InChI |
InChI=1S/C8H4F.3C6H5.Pb/c1-2-7-3-5-8(9)6-4-7;3*1-2-4-6-5-3-1;/h3-6H;3*1-5H; |
InChIキー |
NLNLWRYBZMGFMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Pb](C#CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


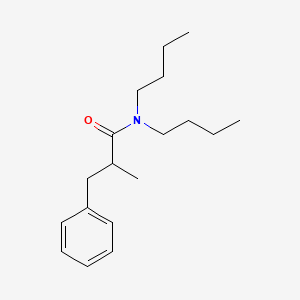
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
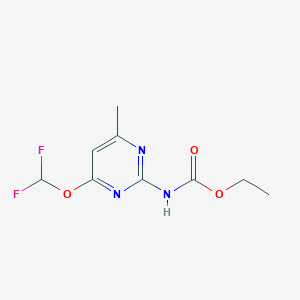
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)
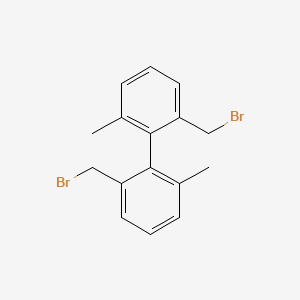
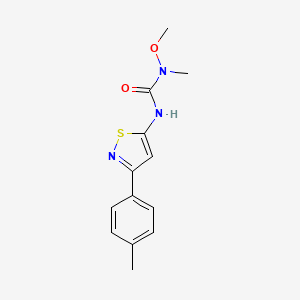
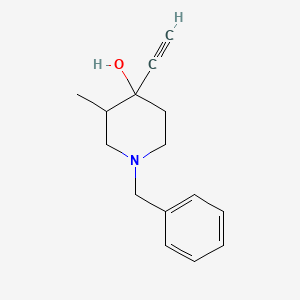
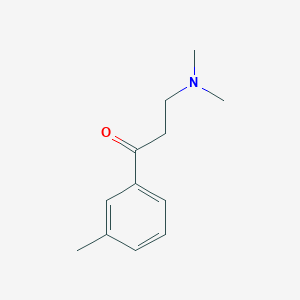
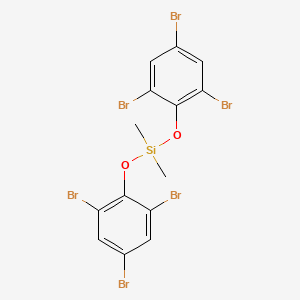
![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)
